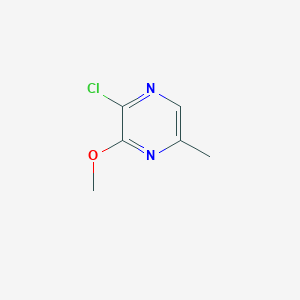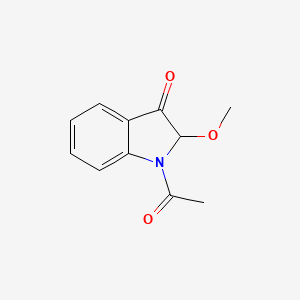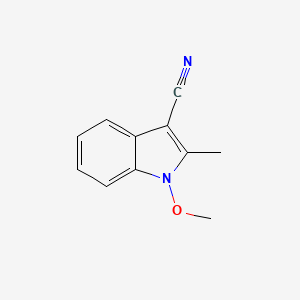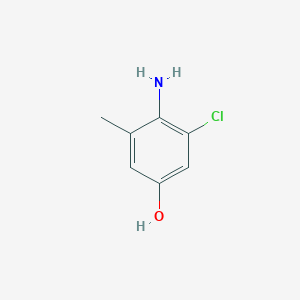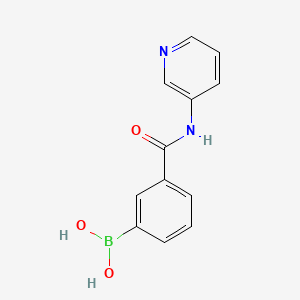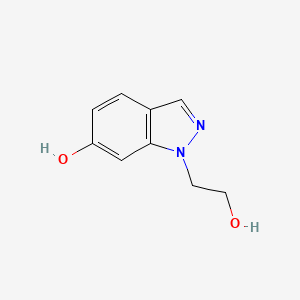
1-(2-Hydroxyethyl)-1H-indazol-6-ol
Vue d'ensemble
Description
Compounds with a structure similar to “1-(2-Hydroxyethyl)-1H-indazol-6-ol” often belong to a class of organic compounds known as imidazoles . Imidazoles are widely used in the chemical industry and also formed in humans through various metabolic processes .
Synthesis Analysis
The synthesis of imidazole derivatives is a well-studied field. For instance, the Radziszewski reaction, which forms imidazole rapidly when a diamine, formaldehyde, ammonia, and glyoxal are combined, is one of the methods used .Molecular Structure Analysis
The molecular structure of imidazoles is characterized by a five-membered ring, which includes two nitrogen atoms . The presence of the hydroxyethyl group (-CH2CH2OH) would add polarity to the molecule.Chemical Reactions Analysis
Imidazoles can undergo a variety of chemical reactions, including alkylation, acylation, and N-oxidation . The specific reactions that “1-(2-Hydroxyethyl)-1H-indazol-6-ol” would undergo depend on the conditions and reagents present.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Hydroxyethyl)-1H-indazol-6-ol” would depend on its specific structure. Generally, imidazoles are solid at room temperature and have relatively high melting points .Applications De Recherche Scientifique
Electrode Passivation
5-Hydroxy-1H-indazole has been investigated as an effective film-forming additive for an over-lithiated layered oxide (OLO) positive electrode. It creates a protective film through oxidative decomposition before the carbonate electrolyte, resulting in better cycling performance in full cells comprised of OLO/graphite (Kang et al., 2014).
Spectral and Acidity Analysis
The synthesis and spectral analysis of 2,3a,4,5-tetrahydro-7-hydroxy-3H-benz[g]indazol-3-one and 4,5-dihydro-1H-benz[g]indazol-7-ol have been documented. Infrared, pmr, and UV spectral analysis strongly support the presence of one tautomer in each case, with pKa values supporting proposed tautomeric structures (Thyvelikakath et al., 1974).
Synthesis of 2H-indazoles
Indazoles, including 1H and 2H-indazoles, play a significant role in drug discovery. A palladium-catalyzed domino reaction has been developed for the synthesis of 2H-indazoles, addressing the need for efficient, regioselective construction of this scaffold, which is crucial in medicinal chemistry (Halland et al., 2009).
Enantioselective Synthesis
The synthesis of C3-substituted 1H-indazoles using CuH catalysis has been reported. These C3-substituted indazoles, important in pharmaceuticals, were prepared with high enantioselectivity, emphasizing the significance of the indazole scaffold in drug development (Ye et al., 2019).
PET Probe Development
(Z)-2-((1H-Indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one has been synthesized as a potential PET probe for imaging the enzyme PIM1, demonstrating the use of indazole derivatives in diagnostic imaging (Gao et al., 2013).
Neuroprotective Role in Parkinson's Disease
6-Hydroxy-1H-indazole has been studied for its neuroprotective role in a mouse model of Parkinson's disease. It showed potential in decreasing dopaminergic neuron loss and alleviating behavioral damage, highlighting its therapeutic potential (Xiao-feng et al., 2016).
Dye Synthesis
New derivatives of 2-(5-hydroxyimino-1-alkyl-4,5-dihydro-1H-4-indazolyliden)-2-arylacetonitriles, synthesized as green dyes, exhibit properties indicating intramolecular charge transfer states, showcasing the diverse applications of indazole derivatives in materials science (Pordel et al., 2014).
Antibacterial and Antifungal Properties
A series of fused indazole derivatives demonstrated significant antibacterial and antifungal activities, illustrating the potential of indazole derivatives in developing new antimicrobial compounds (Gopalakrishnan et al., 2009).
Mécanisme D'action
Orientations Futures
The future directions for research on “1-(2-Hydroxyethyl)-1H-indazol-6-ol” would likely involve further exploration of its synthesis, properties, and potential applications. This could include investigating its potential use in pharmaceuticals, as many imidazole derivatives have biological activity .
Propriétés
IUPAC Name |
1-(2-hydroxyethyl)indazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2/c12-4-3-11-9-5-8(13)2-1-7(9)6-10-11/h1-2,5-6,12-13H,3-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHJUBQWEEPBBHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N(N=C2)CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00468287 | |
| Record name | 1-(2-Hydroxyethyl)-1H-indazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
874668-60-7 | |
| Record name | 6-Hydroxy-1H-indazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874668-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Hydroxyethyl)-1H-indazol-6-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00468287 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



